N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 683810-05-1
VCID: VC15901386
InChI: InChI=1S/C15H12N4O3/c20-14(16-10-11-6-2-1-3-7-11)13-15(19(21)22)18-9-5-4-8-12(18)17-13/h1-9H,10H2,(H,16,20)
SMILES:
Molecular Formula: C15H12N4O3
Molecular Weight: 296.28 g/mol

N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

CAS No.: 683810-05-1

Cat. No.: VC15901386

Molecular Formula: C15H12N4O3

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide - 683810-05-1

Specification

CAS No. 683810-05-1
Molecular Formula C15H12N4O3
Molecular Weight 296.28 g/mol
IUPAC Name N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C15H12N4O3/c20-14(16-10-11-6-2-1-3-7-11)13-15(19(21)22)18-9-5-4-8-12(18)17-13/h1-9H,10H2,(H,16,20)
Standard InChI Key SSMDRGHGMORAET-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, reflects its bifunctional design:

  • Imidazopyridine core: A fused bicyclic system comprising imidazole and pyridine rings. The nitro group at position 3 enhances electrophilicity, facilitating interactions with biological targets .

  • Benzyl carboxamide side chain: Introduced via amide coupling, this moiety increases lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₄O₃
Molecular Weight296.28 g/mol
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)N+[O-]
InChIKeySSMDRGHGMORAET-UHFFFAOYSA-N
LogP (Predicted)1.58

The nitro group’s electron-withdrawing nature polarizes the imidazopyridine system, as evidenced by computational models . X-ray crystallography of analogous complexes (e.g., nickel-carboxamide coordination compounds) confirms the planarity of the carboxamide group, which may stabilize protein-ligand interactions .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves multi-step organic transformations:

  • Core Formation: Transition-metal-catalyzed cyclization constructs the imidazo[1,2-a]pyridine skeleton. Palladium-mediated cross-coupling is favored for regioselectivity .

  • Nitration: Electrophilic aromatic nitration introduces the nitro group at position 3 using HNO₃/H₂SO₄, achieving yields >75% .

  • Benzylation: Amide coupling between 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid and benzylamine employs carbodiimide reagents (e.g., EDC/HOBt), yielding the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃ (1.2 eq), H₂SO₄, 0°C, 2 hr78
AmidationEDC (1.5 eq), HOBt (1.5 eq), DMF, rt85

Structural Analogues

Modifying the benzyl or nitro groups alters bioactivity:

  • N-Methylation: Replacing benzyl with methyl reduces antimicrobial potency by 40%, underscoring the benzyl group’s role in target engagement .

  • Nitro Removal: Deleting the nitro group abolishes anti-inflammatory effects, implicating it in redox-mediated mechanisms .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity:

  • Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant), comparable to vancomycin .

  • Protozoa: IC₅₀ = 2.3 µM against Entamoeba histolytica metronidazole-resistant strains, suggesting nitroreductase activation akin to metronidazole .

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 0.8 µM) and reduces TNF-α production in macrophages by 70% at 10 µM . Molecular docking predicts binding to COX-2’s hydrophobic pocket, stabilized by π-π stacking with the benzyl group .

Table 3: Pharmacological Profile

ActivityModel SystemResultReference
Antimicrobial (Gram+)S. aureus MRSAMIC = 8 µg/mL
AntiamoebicE. histolyticaIC₅₀ = 2.3 µM
COX-2 InhibitionRecombinant enzymeIC₅₀ = 0.8 µM

Pharmacokinetic and Toxicological Considerations

ADME Predictions

Computational models (SwissADME) suggest:

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate LogP (1.58) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl moiety, generating inactive metabolites .

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at 50 mg/kg .

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

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